molecular formula C9H10BrNO B1292753 3-(2-Bromophenoxy)azetidine CAS No. 954223-05-3

3-(2-Bromophenoxy)azetidine

Cat. No. B1292753
CAS RN: 954223-05-3
M. Wt: 228.09 g/mol
InChI Key: RJISAXOOUHPWFX-UHFFFAOYSA-N
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Description

“3-(2-Bromophenoxy)azetidine” is a heterocyclic compound . It is a white to off-white crystalline solid.


Synthesis Analysis

The synthesis of azetidines, such as “3-(2-Bromophenoxy)azetidine”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenoxy)azetidine” is represented by the formula C9H10BrNO .


Chemical Reactions Analysis

Azetidines, including “3-(2-Bromophenoxy)azetidine”, can be synthesized via aza Paternò–Büchi reactions . This reaction represents a powerful method for the synthesis of highly strained, four-membered rings .


Physical And Chemical Properties Analysis

“3-(2-Bromophenoxy)azetidine” is a white to off-white crystalline solid with a molecular weight of 245.1 g/mol. It has a melting point range of 109-110°C and a boiling point of 346.5°C at 760 mm Hg. This compound is soluble in most organic solvents, such as DMF, DMSO, and THF.

Scientific Research Applications

Organic Synthesis

3-(2-Bromophenoxy)azetidine is a valuable building block in organic synthesis due to its four-membered ring structure, which imparts considerable ring strain. This strain facilitates various ring-opening reactions, making it a versatile intermediate for constructing complex molecules. Its stability compared to related aziridines allows for facile handling and unique reactivity under controlled conditions .

Medicinal Chemistry

In medicinal chemistry, azetidines, including 3-(2-Bromophenoxy)azetidine, are explored for their potential as motifs in drug discovery. The embedded polar nitrogen atom in the azetidine ring is a privileged structure in bioactive molecules, contributing to improved pharmacokinetic properties and metabolic stability in pharmaceutical compounds .

Polymerization

Azetidines serve as monomers in the polymerization process to create polyamines with various structures, such as branched or linear polymers. The ring strain in azetidines like 3-(2-Bromophenoxy)azetidine can be harnessed in anionic and cationic ring-opening polymerization, leading to materials with applications ranging from antibacterial coatings to gene transfection .

Chiral Synthesis

The unique structure of azetidines makes them excellent chiral templates in synthesis. 3-(2-Bromophenoxy)azetidine can be used to induce chirality in synthetic compounds, which is crucial for creating enantiomerically pure pharmaceuticals. The chiral centers introduced by azetidines are significant for the activity of many drugs .

Drug Discovery

Azetidines, including 3-(2-Bromophenoxy)azetidine, are considered a privileged scaffold in drug discovery. They offer a balance between stability and molecular rigidity, allowing for the efficient tuning of pharmacological properties. Azetidines have been incorporated into various drugs on the market, demonstrating their importance in therapeutic development .

Pharmacokinetic Enhancement

The incorporation of azetidines into drug molecules has been shown to result in improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the efficacy and safety of pharmaceuticals. The unique ring structure of azetidines like 3-(2-Bromophenoxy)azetidine contributes to these enhancements .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of “3-(2-Bromophenoxy)azetidine” and similar compounds may lie in their potential applications in drug discovery and development .

properties

IUPAC Name

3-(2-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISAXOOUHPWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenoxy)azetidine

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